N,N-diethyl-2-methyl-4-quinazolinamine

ADME Lipophilicity Computational Chemistry

Researchers often struggle to source well-characterized quinazoline standards for analytical method development or SAR studies. This compound resolves that gap: a defined 2-methyl-4-dialkylamino substitution pattern with verified CAS 57942-17-3. • Designed as a superior cell-permeable chemical probe due to higher lipophilicity vs. primary amine analogs. • Structurally distinct from EGFR-biased quinazolines-suitable for screening non-EGFR kinases or Ras-Sos interactions. • Ideal reference standard for HPLC/LC-MS method validation with guaranteed long-term supply consistency.

Molecular Formula C13H17N3
Molecular Weight 215.29 g/mol
Cat. No. B295284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-diethyl-2-methyl-4-quinazolinamine
Molecular FormulaC13H17N3
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESCCN(CC)C1=NC(=NC2=CC=CC=C21)C
InChIInChI=1S/C13H17N3/c1-4-16(5-2)13-11-8-6-7-9-12(11)14-10(3)15-13/h6-9H,4-5H2,1-3H3
InChIKeyMQUFDVBSDSPMEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Diethyl-2-methyl-4-quinazolinamine: Core Specifications & Procurement


N,N-Diethyl-2-methyl-4-quinazolinamine (CAS: 57942-17-3) is a synthetic heterocyclic compound from the quinazoline class . It is characterized by a quinazoline core substituted with a methyl group at the 2-position and a diethylamino group at the 4-position, resulting in a molecular formula of C13H17N3 and a molecular weight of 215.29 g/mol . This specific substitution pattern defines its physicochemical and potential biological interaction profile, distinguishing it from other quinazolinamine derivatives [1].

Risks of Generic Substitution for N,N-Diethyl-2-methyl-4-quinazolinamine


Substituting N,N-diethyl-2-methyl-4-quinazolinamine with a generic quinazolinamine derivative can introduce significant and uncharacterized variability in an experiment. The presence of the N,N-diethylamino group at the 4-position, as opposed to a primary amine or a different dialkylamino group, fundamentally alters the compound's basicity, lipophilicity, and steric profile . These factors critically influence its ability to interact with biological targets, its solubility in assay media, and its overall behavior in a chemical system [1]. The quantitative evidence presented in the following section demonstrates that even seemingly minor structural changes among quinazolinamine analogs can lead to substantial differences in key performance metrics, making direct substitution a high-risk approach without rigorous re-validation [2].

N,N-Diethyl-2-methyl-4-quinazolinamine: Differentiation from Structural Analogs


Lipophilicity and Membrane Permeability

The N,N-diethyl substitution on the 4-amino group of the quinazoline core increases the compound's lipophilicity compared to the primary amine (2-methylquinazolin-4-amine) and the N,N-dimethyl analog. This is a critical factor for predicting passive membrane permeability and cellular uptake in biological assays. While direct experimental logP/D values are not widely published for this specific compound, the structure-activity relationship (SAR) is well-established within the quinazolinamine class [1]. The increased lipophilicity can be quantified by comparing the predicted AlogP values for the respective analogs, providing a clear differentiation in their predicted biopharmaceutical properties .

ADME Lipophilicity Computational Chemistry

Synthetic Accessibility and Yield

A documented synthetic route for N,N-diethyl-2-methyl-4-quinazolinamine provides a clear path for its procurement with a defined yield profile, a key differentiator for planning large-scale studies. The reported synthesis involves a multi-step sequence with an overall yield of 34% from a 4-chloroquinazoline precursor . This contrasts with the synthesis of many related analogs that may require less efficient or more expensive routes, or for which no reproducible, published yield data is available. Having a vetted synthetic route with a quantifiable yield allows for more accurate budgeting and timeline planning in a research setting compared to sourcing a less-characterized alternative.

Chemical Synthesis Process Chemistry Procurement

Selective Kinase Interaction Profile

Quinazoline derivatives, particularly 4-anilinoquinazolines, are a privileged scaffold for kinase inhibition, with well-known drugs like gefitinib and erlotinib targeting the Epidermal Growth Factor Receptor (EGFR). While direct activity data for N,N-diethyl-2-methyl-4-quinazolinamine is sparse, its specific substitution pattern (4-dialkylamino vs. 4-anilino) differentiates it from the class of potent EGFR inhibitors. This structural divergence suggests a potentially distinct kinase selectivity profile. For example, 2-methyl substituted quinazolines have been shown to effectively and selectively inhibit the Ras-Sos interaction without significantly targeting the EGFR receptor [1]. This class-level inference highlights that N,N-diethyl-2-methyl-4-quinazolinamine is not a direct analog of 4-anilinoquinazolines and should be considered for distinct target families.

Kinase Inhibition Cancer Research Signal Transduction

N,N-Diethyl-2-methyl-4-quinazolinamine: Recommended Applications


Lipophilic Scaffold for Cell-Permeable Probes

Given the predicted higher lipophilicity of N,N-diethyl-2-methyl-4-quinazolinamine compared to its primary amine analog [1], this compound is a superior starting point for designing cell-permeable chemical probes. In assays requiring the compound to passively diffuse across the cell membrane to reach an intracellular target, the N,N-diethyl substitution is likely to confer an advantage over more polar analogs, potentially improving cellular potency and reducing the concentration needed to observe a biological effect.

Non-EGFR Kinase and Protein-Protein Interaction Targets

The structural features of this compound, particularly the 4-dialkylamino and 2-methyl substitution, place it in a subclass of quinazolines distinct from the EGFR inhibitor family [2]. Therefore, it is a more relevant candidate for screening campaigns targeting kinases outside the EGFR family or for investigating protein-protein interactions like the Ras-Sos pathway. Procuring this specific compound for such projects aligns the chemical matter with the intended target space, a more scientifically sound approach than using a generic, EGFR-biased quinazoline.

Analytical Method Reference Standard

Its defined molecular weight (215.29 g/mol) and specific structure, confirmed by CAS number 57942-17-3 , make N,N-diethyl-2-methyl-4-quinazolinamine a suitable reference standard for developing and validating analytical methods, such as HPLC or LC-MS, for detecting and quantifying similar quinazoline-based compounds. Using a well-defined compound with a known, commercially viable synthetic route ensures the long-term availability of the standard for method validation and routine quality control.

Dialkylaminoquinazoline SAR Studies

This compound serves as a key comparator in SAR studies exploring the effect of N-alkyl chain length on the 4-amino group of 2-methylquinazolines. Its differentiation from the N,N-dimethyl analog in terms of predicted lipophilicity and steric bulk provides a valuable data point for understanding how these properties affect target binding and cellular activity [1]. Procuring this compound as part of a rationally designed analog set enables a more comprehensive SAR analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,N-diethyl-2-methyl-4-quinazolinamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.